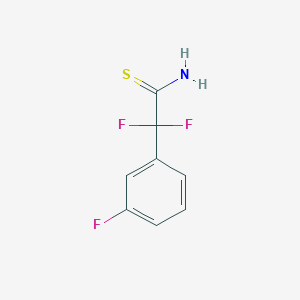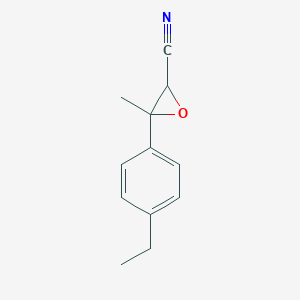
3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of an oxirane ring, a nitrile group, and a 4-ethylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-ethylbenzaldehyde with a suitable epoxidizing agent, followed by the introduction of a nitrile group. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The nitrile group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency. Solvent selection and purification techniques are also crucial in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Formation of diols or carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of nitro or halogenated derivatives
科学研究应用
3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenyl ring can undergo π-π interactions with aromatic residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-Ethylphenyl)propanoic acid
- 4-Ethylphenyl sulfamic acid
Uniqueness
3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its oxirane ring, nitrile group, and 4-ethylphenyl substituent. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds. The presence of the oxirane ring makes it a versatile intermediate in organic synthesis, while the nitrile group provides additional functionalization possibilities.
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
3-(4-ethylphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-3-9-4-6-10(7-5-9)12(2)11(8-13)14-12/h4-7,11H,3H2,1-2H3 |
InChI 键 |
LDWYYYIANBVMSA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2(C(O2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



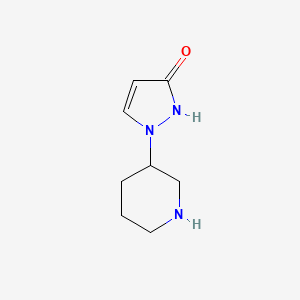

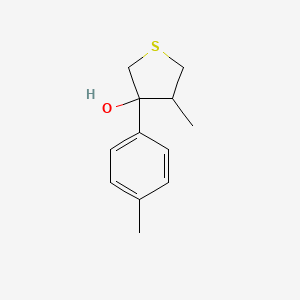
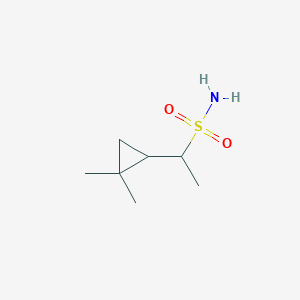
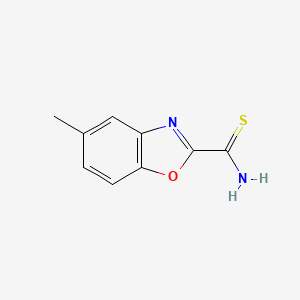


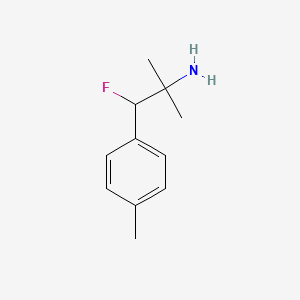
![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)

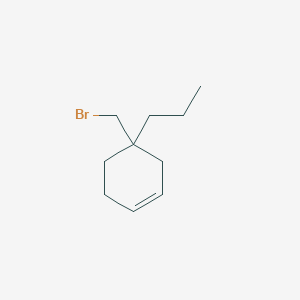
![2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)
